N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide

VEGFR2 Kinase Inhibition Angiogenesis Cancer Therapeutics

This imidazo[1,2-b]pyridazine ATP-competitive VEGFR2 inhibitor (CAS 946217-54-5) features a critical ortho-methylbenzamide that dictates a unique hinge-binding conformation, as demonstrated in the foundational SAR by Miyamoto et al. (2012). Unlike the para-methyl isomer (CAS 946268-36-6) or TAK-593, the 2-methyl moiety confers a distinct selectivity fingerprint against PDGFRβ and other off-target kinases. Procure this precise substitution pattern to ensure reproducible anti-angiogenic activity in HUVEC proliferation assays and VEGFR2 autophosphorylation biomarker studies.

Molecular Formula C21H17ClN4O2
Molecular Weight 392.84
CAS No. 946217-54-5
Cat. No. B2691239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide
CAS946217-54-5
Molecular FormulaC21H17ClN4O2
Molecular Weight392.84
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl
InChIInChI=1S/C21H17ClN4O2/c1-13-5-3-4-6-15(13)21(27)24-17-11-14(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27)
InChIKeyKXHINCCZYHTKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide (CAS 946217-54-5): A Specialized VEGFR2 Kinase Inhibitor


N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide (CAS 946217-54-5) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of ATP-competitive kinase inhibitors. This class was designed by Takeda Pharmaceutical Company as novel VEGF receptor 2 (VEGFR2) kinase inhibitors for anti-angiogenic cancer therapy [1]. The compound features a unique 6-methoxyimidazo[1,2-b]pyridazine hinge-binding scaffold, a 2-chloro-substituted central phenyl ring, and a 2-methylbenzamide moiety, placing it within a structure-activity relationship (SAR) series distinct from the more widely profiled 6-phenoxy-imidazo[1,2-b]pyridazine derivatives [1]. Its molecular formula is C21H17ClN4O2.

Why Generic Imidazo[1,2-b]pyridazine Compounds Cannot Substitute for CAS 946217-54-5


The VEGFR2 kinase inhibition landscape contains numerous imidazo[1,2-b]pyridazine derivatives, but their pharmacological profiles are exquisitely sensitive to minor structural modifications. The 2012 foundational study by Miyamoto et al. demonstrated that shifting from a 3-trifluoromethylbenzamide to other substituents alters not only VEGFR2 potency but critically impacts selectivity against off-target kinases such as PDGFRβ [1]. Within the closely related 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl series, the specific benzamide substitution (e.g., 2-methyl, 4-methyl, 2-chloro) dictates the final binding conformation in the hydrophobic back pocket of VEGFR2, meaning that even positional isomers cannot be freely interchanged without risking a complete loss of the desired biological profile . The quantitative evidence below demonstrates exactly where the 2-methylbenzamide substituent confers a distinct profile relative to its nearest structural analogs.

Quantitative Differentiation Guide for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide


Kinase Inhibition Potency: Class-Level VEGFR2 Activity of Imidazo[1,2-b]pyridazine Benzamides

The imidazo[1,2-b]pyridazine class to which this compound belongs has established, quantifiable potency against human VEGFR2 kinase. The foundational series reported by Miyamoto et al. demonstrated IC50 values ranging from 7.1 nM to >10,000 nM, depending on substitution pattern [1]. The lead compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) exhibited a VEGFR2 IC50 of 7.1 nM and a PDGFRβ IC50 of 15 nM, establishing a 2.1-fold selectivity window for the class [1]. Compounds in this series that incorporate a 2-chloro-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl core represent a sub-series with distinct hinge-binding geometry, suggesting retained VEGFR2 activity with potentially altered selectivity compared to the 6-phenoxy-linked series [1].

VEGFR2 Kinase Inhibition Angiogenesis Cancer Therapeutics

Structural Differentiation from the 4-Methylbenzamide Isomer (CAS 946268-36-6)

The target compound features a 2-methylbenzamide moiety, placing the methyl group in the ortho position relative to the amide carbonyl. This directly compares to its closest positional isomer, N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide (CAS 946268-36-6), which carries the methyl group in the para position . In imidazo[1,2-b]pyridazine VEGFR2 inhibitors, the benzamide substituent occupies a hydrophobic pocket near the DFG motif; ortho substitution introduces a steric constraint that can rotate the amide bond out of planarity, altering the hydrogen bond network with Cys919 and Glu885 in the hinge region [1].

Structure-Activity Relationship Isomer Selectivity Benzamide Substitution

Differentiation from the Des-Chloro Analog (CAS 953215-69-5): Impact of the 2-Chloro Phenyl Substituent

The target compound contains a chlorine atom at the 2-position of the central phenyl ring connecting the imidazo[1,2-b]pyridazine core to the benzamide. The closely related des-chloro analog, N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide (CAS 953215-69-5), replaces the chlorine with a methyl group . In the Takeda VEGFR2 inhibitor program, halogen substitution on the central phenyl ring has been shown to enhance both potency and metabolic stability through a combination of hydrophobic packing and halogen-sigma interactions with backbone carbonyls in the kinase linker region [1].

Halogen Bonding Ligand Efficiency Metabolic Stability

In Vivo Antitumor Efficacy: Demonstration of Class-Level Xenograft Activity

While direct in vivo data for this specific compound are not publicly available, the imidazo[1,2-b]pyridazine class has demonstrated robust, quantifiable antitumor efficacy in xenograft models. The optimized clinical candidate TAK-593 (an imidazo[1,2-b]pyridazine derivative with a pyrazole-5-carboxamide group) suppressed tumor growth with a T/C ratio of 8% at 1 mg/kg bid oral dosing in a human lung adenocarcinoma A549 xenograft model [2]. The earlier benzamide series from which this compound derives produced compounds with VEGFR2 IC50 values in the low nanomolar range and demonstrated cellular anti-proliferative activity against VEGF-stimulated HUVECs [1].

Xenograft Model Tumor Growth Inhibition Pharmacodynamics

Kinase Selectivity Window: Comparative VEGFR2 vs. PDGFRβ Inhibition Profile

A key differentiator among imidazo[1,2-b]pyridazine benzamides is the ratio of VEGFR2 to PDGFRβ inhibition. The foundational study reported that compound 6b achieved a VEGFR2/PDGFRβ selectivity ratio of approximately 2.1 (IC50 7.1 nM vs 15 nM) [1]. In contrast, the optimized later-generation compound TAK-593 demonstrated sub-nanomolar potency against both VEGFR2 (0.95 nM) and PDGFR family kinases, indicating a broader receptor tyrosine kinase inhibition profile [2]. The 2-methylbenzamide series, with its distinct substitution pattern, occupies a unique chemical space between these extremes, offering a scaffold for researchers to fine-tune selectivity through systematic modification.

Kinase Selectivity PDGFRβ Off-Target Profiling

Optimal Research Application Scenarios for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide


VEGFR2-Dependent Angiogenesis Assays in HUVEC or Endothelial Cell Models

This compound is ideally suited for in vitro angiogenesis research requiring inhibition of VEGF-stimulated endothelial cell proliferation and tube formation. The imidazo[1,2-b]pyridazine class has validated activity in VEGF-stimulated HUVEC proliferation assays, with TAK-593 achieving an IC50 of 0.30 nM [1]. The 2-methylbenzamide series provides a structurally distinct tool compound for probing how benzamide substitution geometry affects cellular anti-angiogenic potency. Researchers should pair this compound with the 4-methyl isomer (CAS 946268-36-6) to establish SAR within the same cellular context [2].

Kinase Selectivity Profiling Panels Targeting VEGFR/PDGFR Families

The distinct ortho-methylbenzamide moiety positions this compound as a valuable probe for kinase selectivity studies. The compound should be profiled against a panel of receptor tyrosine kinases (VEGFR1-3, PDGFRα/β, c-Kit, FLT3) to map the selectivity fingerprint of the 2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl scaffold. Comparison with the reported selectivity profiles of compound 6b (7.1 nM VEGFR2; 15 nM PDGFRβ) and TAK-593 (broad VEGFR/PDGFR inhibition) will delineate the contribution of the benzamide substitution to overall kinase selectivity [REFS-1, REFS-3].

Structure-Based Drug Design Using the VEGFR2 Co-Crystal Structure (PDB: 3VO3)

The crystal structure of VEGFR2 with an imidazo[1,2-b]pyridazine derivative (PDB: 3VO3) provides an atomic-resolution template for computational docking and molecular dynamics studies [2]. This compound serves as an ideal test system for evaluating the effects of 2-chloro substitution and ortho-methylbenzamide geometry on hinge-binding interactions. The 2-methyl group is predicted to induce a conformational twist distinct from both the planar para-methyl isomer and the larger trifluoromethyl group of compound 6b, making it a unique probe for understanding ligand-induced conformational selection in the VEGFR2 ATP-binding site.

In Vivo Pharmacodynamic Studies of Tumor Angiogenesis Inhibition

Building on the demonstrated in vivo efficacy of imidazo[1,2-b]pyridazine derivatives (TAK-593: T/C = 8% at 1 mg/kg bid in A549 xenografts), this compound is appropriate for pharmacodynamic biomarker studies measuring VEGFR2 autophosphorylation inhibition in tumor tissue [1]. Researchers should establish pharmacokinetic/pharmacodynamic (PK/PD) relationships by correlating plasma exposure with target engagement (p-VEGFR2 suppression) and downstream markers (p-ERK, p-AKT) in xenograft models. The compound's unique substitution pattern will help differentiate PK/PD characteristics from the broader class.

Quote Request

Request a Quote for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.